3-Amino-6-oxo-6-(tritylamino)hexanoic acid

β-peptide stability proteolytic resistance positional isomer differentiation

Traditional Fmoc-β-Homogln(Trt)-OH requires piperidine deprotection, adding ~15 min/cycle & ~10 mL DMF per coupling at 0.1 mmol scale. 3-Amino-6-oxo-6-(tritylamino)hexanoic acid (CAS 1956436-61-5) eliminates this bottleneck with a free β-amino group that couples directly. • Saves ~48 h instrument time & ~1.92 L DMF per 96-well library (2 β-homoglutamine residues). • 35.6% lower MW (402.49 vs 624.73) reduces reagent mass & raw material costs. • Orthogonal reactivity: free β-amino group enables sequential functionalization without affecting the Trt-protected side-chain amide. • Room-temperature stable under inert atmosphere - no cold-chain logistics.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
Cat. No. B12107863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-oxo-6-(tritylamino)hexanoic acid
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N
InChIInChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)
InChIKeyAMXVFOPSNORPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-oxo-6-(tritylamino)hexanoic Acid Overview


3-Amino-6-oxo-6-(tritylamino)hexanoic acid (CAS 1956436-61-5; molecular formula C₂₅H₂₆N₂O₃; MW 402.49) is a bifunctional, non-proteinogenic β-amino acid derivative classified as a protected form of L-β-homoglutamine . The compound features a free carboxylic acid at the C1 position, a free β-amino group at the C3 position, and a trityl (Trt)-protected side-chain amide at the C6 position . This architecture enables dual coupling reactivity without requiring pre-activation deprotection, distinguishing it from fully protected analogs such as Fmoc-β-Homogln(Trt)-OH (CAS 401915-55-7; MW 624.73) . The (S)-enantiomer is the predominant commercial form, with standard purity specifications ranging from 95% to 98% across major suppliers .

Why 3-Amino-6-oxo-6-(tritylamino)hexanoic Acid Cannot Be Substituted


Substitution with the α-amino positional isomer (2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid (L-Hgn(Trt)-OH) alters backbone geometry from β- to α-amino acid spacing, which fundamentally changes peptide secondary structure propensity and proteolytic susceptibility—β³-amino acid residues confer demonstrated resistance to common peptidases that readily degrade α-peptide backbones [1]. Replacement with Fmoc-β-Homogln(Trt)-OH (MW 624.73) introduces a mandatory Fmoc deprotection step, increasing cycle time and reagent consumption in SPPS, while the target compound's free β-amino group enables direct, orthogonal coupling without piperidine treatment . 6-(Tritylamino)caproic acid (CAS 5612-13-5; MW 373.5) lacks the 3-amino group entirely and therefore cannot serve as a peptide chain-elongation building block—it functions solely as a linker or capping group .

3-Amino-6-oxo-6-(tritylamino)hexanoic Acid vs. Closest Analogs


β-Amino vs. α-Amino Proteolytic Stability

The target compound positions the free amino group at the β-carbon (C3), creating a β³-homoglutamine residue upon incorporation. In contrast, the positional isomer (2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid (L-Hgn(Trt)-OH) places the amino group at the α-carbon (C2), generating a standard α-amino acid connectivity. Published class-level evidence demonstrates that β³-amino acid-containing peptides resist proteolytic degradation by common serine and cysteine peptidases that rapidly cleave α-peptide backbones. In standardized assays, β-peptide oligomers showed no detectable degradation after 24-hour incubation with trypsin and chymotrypsin, whereas corresponding α-peptide controls were fully hydrolyzed within 2 hours [1]. This positional isomerism is the single most impactful structural determinant of downstream peptide stability in biological systems [2].

β-peptide stability proteolytic resistance positional isomer differentiation foldamer design

Molecular Weight Advantage in SPPS

3-Amino-6-oxo-6-(tritylamino)hexanoic acid has a molecular weight of 402.49 g/mol, which is 222.24 g/mol (35.6%) lower than the Fmoc-protected version Fmoc-β-Homogln(Trt)-OH (MW 624.73 g/mol) . In solid-phase peptide synthesis, this mass difference directly affects the mass of building block required per coupling cycle: at a typical 0.1 mmol synthesis scale with 5-fold excess, the target compound requires 201.2 mg per coupling versus 312.4 mg for the Fmoc analog—a 35.6% reduction in reagent mass per coupling . Furthermore, each coupling cycle with the Fmoc analog requires an additional 20% piperidine deprotection step (typically 2 × 5 min treatments), whereas the target compound's free amino group can be activated directly with standard coupling reagents such as HBTU/HOBt/DIEA [1].

SPPS efficiency atom economy resin loading capacity Fmoc deprotection overhead

Thermal Stability and Storage Comparison

The predicted boiling point of 3-amino-6-oxo-6-(tritylamino)hexanoic acid at 760 mmHg is 665.0±55.0 °C, which is 213.6 °C lower than that of the Fmoc-protected analog Fmoc-β-Homogln(Trt)-OH (878.6±65.0 °C) . This substantial difference reflects the absence of the thermally labile Fmoc group, which decomposes via β-elimination at elevated temperatures to generate dibenzofulvene. The target compound's predicted flash point of 356.0±31.5 °C further indicates a wider safe-handling thermal window compared to the Fmoc analog (flash point 485.2±34.3 °C), though both remain classified as combustible solids . Storage recommendations specify inert atmosphere, protection from light, and room temperature conditions for the target compound, whereas the Fmoc analog requires refrigerated storage at 2–8 °C to prevent premature Fmoc cleavage .

thermal stability boiling point storage conditions process safety

Purity Benchmarking and Peptide Quality

Commercial purity specifications for 3-amino-6-oxo-6-(tritylamino)hexanoic acid vary across suppliers: Bidepharm lists a standard purity of 98% , while Chemenu reports 95% . For comparison, the Fmoc-protected analog Fmoc-β-Homogln(Trt)-OH is marketed by Sigma-Aldrich at ≥95.0% (HPLC) , by Chem-Impex at ≥98% (HPLC) , and by ABCR at ≥95% (NMR) . In SPPS, a 3% absolute purity difference (98% vs. 95%) at the building block level can propagate to a significantly larger impurity burden in the final crude peptide: for a 20-mer peptide containing one β-homoglutamine residue, a 3% input impurity translates to an additional ~3% deletion/byproduct peptide in the crude mixture, which may complicate HPLC purification and reduce isolated yield [1].

purity specification HPLC purity crude peptide quality vendor comparison

Single-Step Coupling with Orthogonal Protection

The target compound presents a free β-amino group that is directly available for in situ activation and coupling using standard carbodiimide or phosphonium/uronium reagents (e.g., HBTU, HATU, PyBOP) with a tertiary base . In contrast, the Fmoc-protected analog Fmoc-β-Homogln(Trt)-OH requires a mandatory 20% piperidine in DMF treatment (typically 1 × 3 min + 1 × 7 min) prior to each coupling cycle to remove the Fmoc group, followed by extensive DMF washing (5 × 1 min) to remove dibenzofulvene-piperidine adduct [1]. This adds approximately 15 minutes of cycle time and ~10 mL of DMF wash solvent per 0.1 mmol resin per residue. The target compound's free amino group also avoids the risk of incomplete Fmoc deprotection—a known source of deletion peptides in SPPS that can reduce crude purity by 5–15% for difficult sequences [2].

orthogonal protection SPPS cycle time piperidine-free coupling Fmoc deprotection overhead

Applications of 3-Amino-6-oxo-6-(tritylamino)hexanoic Acid


Protease-Resistant β³-Peptide Therapeutics

The β-amino (C3) scaffold of 3-amino-6-oxo-6-(tritylamino)hexanoic acid generates β³-homoglutamine residues upon incorporation—a structural class that has demonstrated resistance to proteolytic degradation by trypsin, chymotrypsin, and pepsin in standardized assays [1]. This scenario is appropriate when the target peptide must maintain structural integrity in protease-rich biological environments (e.g., serum, gastrointestinal tract, or intracellular compartments). The free amino group enables direct coupling without piperidine deprotection, preserving acid-labile side-chain protecting groups that might otherwise be compromised . Projects developing GLP-1 analogs, antimicrobial β-peptides, or peptide-based inhibitors for intracellular targets represent high-value applications where this differentiation is decisive.

High-Throughput SPPS with Shorter Cycle Times

Eliminating the Fmoc deprotection step saves approximately 15 minutes of cycle time and ~10 mL of DMF per coupling per 0.1 mmol scale compared to the Fmoc-protected analog Fmoc-β-Homogln(Trt)-OH [2]. For a 96-well parallel peptide synthesis campaign incorporating an average of 2 β-homoglutamine residues per sequence, this represents a cumulative time savings of approximately 48 hours of instrument time and 1.92 L of DMF across the full library. The 35.6% lower molecular weight further reduces the mass of building block reagent required, translating to lower raw material costs at scale .

Room-Temperature Stable cGMP Manufacturing

Unlike the Fmoc analog, which requires refrigerated storage at 2–8 °C to prevent premature Fmoc cleavage, 3-amino-6-oxo-6-(tritylamino)hexanoic acid is stable under room temperature conditions when stored under inert atmosphere and protected from light . This eliminates cold-chain logistics costs, reduces risk of moisture condensation during repeated vial sampling, and simplifies inventory management in cGMP manufacturing suites where refrigerated storage space is often constrained. The 98% purity specification available from select vendors supports quality requirements for peptide API production under ICH Q7 guidelines .

Chemoselective Amine Conjugation Strategies

The free β-amino group provides an orthogonal nucleophilic handle that can be selectively acylated, alkylated, or coupled to activated esters without affecting the Trt-protected side-chain amide. This enables sequential functionalization strategies: (i) first coupling at the β-amino position to elongate the peptide backbone, followed by (ii) acidic Trt deprotection (1–5% TFA in DCM) to liberate the side-chain amide for further conjugation or branching [3]. This orthogonal reactivity profile is not available with the fully protected Fmoc-β-Homogln(Trt)-OH, where both the α-amino and side-chain amide are protected and must be deprotected in a specific sequence, limiting synthetic flexibility .

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